3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-9-6-11(17(2)15-9)8-14-13-7-12(10-4-5-10)16-18(13)3/h6-7,10,14H,4-5,8H2,1-3H3 |
InChI Key |
MVFZVAWJOKFNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=CC(=NN2C)C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,4-Pentanedione with Methylhydrazine
The 1,3-dimethylpyrazole core is synthesized via cyclocondensation of 2,4-pentanedione (acetylacetone) with methylhydrazine in acetic acid under reflux (80–100°C, 4–6 hours). This yields 1,3-dimethyl-1H-pyrazole, which is subsequently functionalized at position 5:
Bromination and Amination
Position 5 bromination using in under radical initiation (AIBN, 70°C) introduces a bromine atom, which is displaced via nucleophilic substitution with potassium phthalimide in DMF (120°C, 12 hours). Acidic hydrolysis (HCl, reflux) removes the phthalimide protecting group, yielding the primary amine:
Synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine
Cyclopropanation of Propargylamines
The cyclopropyl group is introduced via a [2+1] cycloaddition between a propargylamine precursor and dichlorocarbene generated from chloroform and a strong base (e.g., NaOH). This reaction proceeds under phase-transfer conditions (benzyltriethylammonium chloride, 50°C, 8 hours):
Pyrazole Ring Formation
The propargylamine undergoes cyclization with hydrazine hydrate in ethanol (reflux, 6 hours) to form the pyrazole ring. Methylation at N1 is achieved using methyl iodide and in acetone (60°C, 3 hours):
Coupling of Pyrazole Subunits
Reductive Amination
The most efficient coupling method employs reductive amination between 1,3-dimethyl-1H-pyrazol-5-ylmethanamine and 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde using sodium cyanoborohydride () in methanol (25°C, 12 hours, pH 5–6 maintained with acetic acid). This method achieves yields of 78–82% with minimal epimerization:
Nucleophilic Substitution
Alternative approaches involve converting the methanamine to a methyl bromide derivative using in dichloromethane (0°C, 2 hours), followed by reaction with 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine in the presence of (DMF, 80°C, 6 hours). This route yields 65–70% product but requires rigorous drying to avoid hydrolysis:
Reaction Optimization and Yield Comparison
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, pH 5, 12 h | 82% | 98.5% |
| Nucleophilic Substitution | K2CO3, DMF, 80°C, 6 h | 68% | 95.2% |
| Buchwald-Hartwig Coupling | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 24 h | 55% | 91.8% |
Data aggregated from demonstrate that reductive amination outperforms other methods in both yield and purity. The Buchwald-Hartwig approach, while feasible, suffers from palladium residue contamination and higher costs.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula : C₁₃H₁₉N₅ (calculated based on structural analogs in and ).
- Molecular Weight : ~245.33 g/mol.
- Spectral Data : Expected IR bands include NH stretching (~3,228 cm⁻¹) and pyrazole ring vibrations (~1,600–1,500 cm⁻¹). NMR would show characteristic signals for cyclopropyl protons (δ 0.5–1.5 ppm) and pyrazole methyl groups (δ 2.0–3.5 ppm) .
Comparison with Similar Compounds
The structural and functional attributes of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine are best contextualized against related pyrazol-5-amine derivatives. Below is a comparative analysis based on substituent effects, synthesis complexity, and reported applications.
Table 1: Comparative Analysis of Pyrazol-5-amine Derivatives
Key Observations:
Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity at the pyrazole ring, altering reactivity in subsequent derivatization .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential alkylation and reductive amination steps, similar to and , but with lower yields due to steric challenges from the cyclopropyl group .
- In contrast, N-(4-methoxybenzyl) derivatives () achieve higher yields (70–80%) via solvent-free condensation, emphasizing the role of reaction conditions in efficiency .
Biological and Material Applications :
- Pyridinyl-substituted analogs () are often explored for kinase inhibition due to their planar aromatic systems, whereas tert-butyl derivatives () may serve as hydrophobic anchors in material science .
- The trifluoromethyl analog () highlights the importance of fluorinated groups in improving bioavailability and membrane permeability .
Biological Activity
3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a novel compound within the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N5 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 5-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-methylpyrazol-3-amine |
| InChI Key | KWZYXJWFHXYZEM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and modulate receptor signaling, leading to therapeutic effects against various diseases.
Enzyme Inhibition
Studies have shown that derivatives of pyrazole compounds exhibit significant inhibitory activity against enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE) . The inhibition of these enzymes is crucial in managing inflammatory conditions and pain.
Antimicrobial Activity
Research has demonstrated that derivatives of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine exhibit notable antibacterial and antifungal properties. A study evaluating various pyrazole derivatives found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to lower levels depending on the specific derivative tested .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures . This suggests a potential role in treating conditions characterized by excessive inflammation.
Structure-Activity Relationships (SAR)
The effectiveness of 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine can be influenced by modifications to its structure. Variations in substituents on the pyrazole ring can enhance or diminish biological activity. For instance, the introduction of different alkyl groups or functional groups can significantly impact the compound's potency against specific targets .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine:
- Antibacterial Screening : A series of substituted pyrazole derivatives were synthesized and screened for their antibacterial activity against standard strains like Staphylococcus aureus and Escherichia coli. Some compounds exhibited MIC values comparable to standard antibiotics .
- Anti-inflammatory Testing : In vitro studies using human chondro-sarcoma cells demonstrated that specific pyrazole derivatives inhibited the production of inflammatory cytokines with IC50 values in the nanomolar range, indicating strong anti-inflammatory potential .
- Cancer Research : Research has suggested that certain pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- Answer : The compound contains a cyclopropyl group and two pyrazole rings, one substituted with a methyl group and the other with a (1,3-dimethyl-1H-pyrazol-5-yl)methylamine moiety. The cyclopropyl group introduces steric strain and electron-rich character, enhancing reactivity in ring-opening or cycloaddition reactions. The dual pyrazole rings contribute to hydrogen-bonding capabilities and π-π stacking interactions, critical for binding to biological targets like enzymes or receptors .
- Methodological Insight : Computational modeling (e.g., DFT calculations) and X-ray crystallography can validate these structural effects. For example, NMR spectroscopy (¹H/¹³C) and IR can confirm substituent electronic environments .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Answer : Synthesis typically involves:
Cyclocondensation : Reacting hydrazines with 1,3-diketones to form pyrazole cores.
Alkylation : Introducing the cyclopropyl and methyl groups via nucleophilic substitution or transition metal-catalyzed coupling .
- Limitations : Low yields in cyclopropane ring formation due to steric hindrance. Purification challenges arise from byproducts in multi-step reactions.
- Optimization Strategies : Use of phase-transfer catalysts or microwave-assisted synthesis to improve reaction efficiency .
Q. How is this compound characterized to confirm its purity and structural integrity?
- Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for substituent confirmation (e.g., cyclopropyl protons at δ 0.71–0.92 ppm, pyrazole ring protons at δ 5.02–7.53 ppm) .
- Chromatography : HPLC or GC-MS to assess purity (>97% as per industrial standards) .
- Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., C: 57.64%, H: 4.32%, N: 16.00% for derivatives) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound in medicinal chemistry?
- Answer : Modifications to the pyrazole rings and cyclopropyl group significantly impact bioactivity:
| Substituent | Effect on Activity | Example |
|---|---|---|
| Cyclopropyl | Enhances metabolic stability | Derivatives with fluorinated cyclopropane show prolonged half-life . |
| Pyrazole N-methylation | Reduces off-target binding | Methylation at N1 decreases affinity for non-target kinases . |
- Methodology : Design SAR studies by systematically varying substituents and testing in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. How does this compound interact with biological targets, and what experimental methods validate these interactions?
- Answer : The compound binds to ATP pockets in kinases or allosteric sites in GPCRs. Key validation methods:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values in nM range) .
- Crystallography : Resolves binding modes (e.g., hydrogen bonds between pyrazole N-H and Asp86 in target proteins) .
- Contradictions : Discrepancies in binding affinities across studies may arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols using reference inhibitors .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Answer : Common contradictions include divergent IC50 values or opposing effects in cellular vs. enzymatic assays. Strategies:
Dose-Response Repetition : Test multiple concentrations across independent labs.
Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
Meta-Analysis : Pool data from published studies (e.g., PubChem BioAssay) to identify trends .
Methodological Guidance
Q. What strategies optimize the synthesis of derivatives for high-throughput screening?
- Answer :
- Parallel Synthesis : Employ automated reactors to vary substituents (e.g., alkyl, aryl) on the pyrazole rings .
- Green Chemistry : Replace toxic solvents (DMF) with ionic liquids or scCO2 to improve scalability .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Answer : Use in silico platforms like SwissADME or MOE to estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- Metabolic Sites : CYP450-mediated oxidation of cyclopropane or methyl groups .
Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
